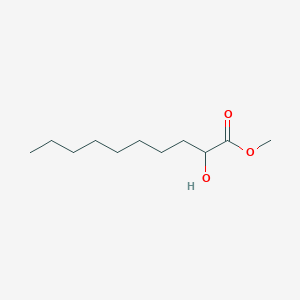

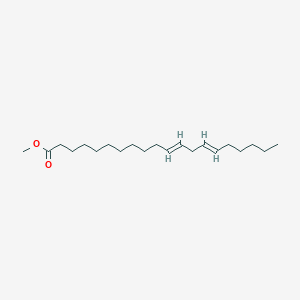

Methyl 17-methyloctadecanoate

Vue d'ensemble

Description

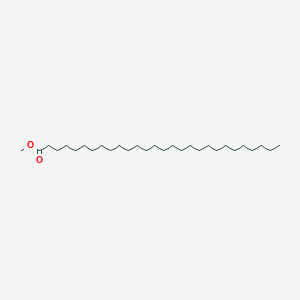

Methyl 17-methyloctadecanoate is a methyl ester derivative of a fatty acid, which is a subject of interest due to its potential biological activities and applications. The compound is related to various synthesized fatty acid methyl esters that have been studied for their chemical and physical properties, as well as their synthesis methods.

Synthesis Analysis

The synthesis of related fatty acid esters has been reported in several studies. For instance, the first total synthesis of a marine cyclopropane fatty acid, specifically the (±)-17-methyl-trans-4,5-methyleneoctadecanoic acid, was achieved in 8 steps with a 9.1% overall yield starting from 1-bromo-12-methyltridecane . Another related synthesis involved the preparation of deuterated methyl oleates from deuterated octylbromides, which included chain extension and semihydrogenation steps, yielding approximately 17% .

Molecular Structure Analysis

The molecular structure of fatty acid esters can be elucidated using various spectroscopic techniques. Carbon-13 NMR spectroscopy has been utilized to determine the chemical shifts of isomeric methyl hydroxyoctadecanoates and their acetate derivatives, with deuterium isotope effects aiding in unambiguous assignments . Infrared reflection-absorption spectroscopy (IRRAS) has also been employed to study the molecular arrangement of methyl 17,18-dihydroxyoctadecanoate at the air-water interface, revealing significant shifts in the absorption bands upon monolayer compression .

Chemical Reactions Analysis

The chemical reactivity of fatty acid esters can be explored through their involvement in various reactions. For example, the synthesis of hydroxyoctadecadienoic acid isomers from methyl linoleate using selenium dioxide as a catalyst demonstrates the potential for chemical modification of fatty acid esters . Additionally, the cytotoxic activity of synthesized cyclopropane fatty acid esters against Leishmania donovani promastigotes indicates that chemical modifications can impart biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of fatty acid esters are influenced by their molecular structure. The synthesis and characterization of isoprenoid acids and their methyl esters, including their IR, NMR, and mass spectra, as well as chromatographic mobilities and optical rotations, provide insights into their physical properties . The surface pressure-area isotherms and IRRAS studies of methyl dihydroxyoctadecanoates at the air-water interface reveal information about their surface activity and molecular orientation .

Applications De Recherche Scientifique

1. Nuclear Magnetic Resonance Spectroscopy

Methyl 17-methyloctadecanoate and similar compounds have been studied extensively in the context of nuclear magnetic resonance (NMR) spectroscopy. For instance, Tulloch (1978) explored the Carbon-13 NMR spectra of various isomeric methyl hydroxyoctadecanoates, including those with similar structures to Methyl 17-methyloctadecanoate, providing detailed insights into their chemical shifts and the effects of deuterium isotope on these compounds (Tulloch, 1978).

2. Enzymatic Synthesis Studies

In the enzymatic synthesis realm, Zalkin, Law, and Goldfine (1963) investigated the synthesis of cyclopropane fatty acids, which are structurally related to Methyl 17-methyloctadecanoate, catalyzed by bacterial extracts. Their research contributes to understanding the biochemical pathways involving similar fatty acids (Zalkin, Law, & Goldfine, 1963).

3. Application in Material Science

Recent studies have also highlighted the use of compounds like Methyl 17-methyloctadecanoate in material science. For instance, Peterson et al. (2022) discussed the role of similar compounds in nuclear magnetic resonance studies involving oxygen-17, highlighting their application in molecular biology and material science (Peterson, Burt, Yuan, & Harper, 2022).

4. Epigenetic Studies

The compound has relevance in epigenetic studies as well. Turecki and Meaney (2016) explored the DNA methylation of the glucocorticoid receptor gene, involving a neuron-specific exon 17 promoter. This kind of research provides valuable insights into how similar compounds might play a role in gene expression and behavior through epigenetic mechanisms (Turecki & Meaney, 2016).

Safety And Hazards

Propriétés

IUPAC Name |

methyl 17-methyloctadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H40O2/c1-19(2)17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-20(21)22-3/h19H,4-18H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MASZVQKLIMRPFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H40O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60339161 | |

| Record name | Methyl 17-methyloctadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60339161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 17-methyloctadecanoate | |

CAS RN |

55124-97-5 | |

| Record name | Methyl 17-methyloctadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60339161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Chloro-1H-pyrrolo[2,3-C]pyridine](/img/structure/B164357.png)

![[(2S,3S)-3-azido-5-methoxyoxolan-2-yl]methoxy-tert-butyl-diphenylsilane](/img/structure/B164359.png)

![Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane](/img/structure/B164375.png)